Salsolinol has been reported in Portulaca oleracea and Aristolochia arcuata with data available.

RN given refers to cpd without isomeric designation; EP to SALSOLINE ALKALOIDS (78-82); on-line search SALSOLINE ALKALOIDS (78-82); Index Medicus search ISOQUINOLINES (78-82)

Salsolinol

CAS No.: 27740-96-1

Cat. No.: VC1600952

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27740-96-1 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

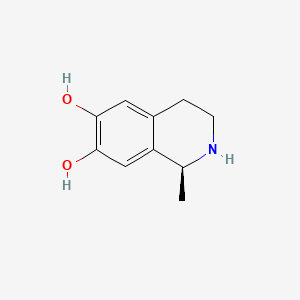

| IUPAC Name | (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

| Standard InChI | InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1 |

| Standard InChI Key | IBRKLUSXDYATLG-LURJTMIESA-N |

| Isomeric SMILES | C[C@H]1C2=CC(=C(C=C2CCN1)O)O |

| Canonical SMILES | CC1C2=CC(=C(C=C2CCN1)O)O |

Introduction

Chemical Structure and Properties

Salsolinol belongs to the class of organic compounds known as tetrahydroisoquinolines, which are tetrahydrogenated isoquinoline derivatives. The compound features a catechol structure with two adjacent hydroxyl groups on a benzene ring fused to a tetrahydroisoquinoline moiety.

Physical and Chemical Characteristics

Salsolinol possesses the following physicochemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Average Molecular Weight | 179.2157 |

| Monoisotopic Molecular Weight | 179.094628665 |

| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

| Traditional Name | (+)-salsolinol |

| CAS Registry Number | 525-72-4 |

| SMILES | CC1NCCC2=C1C=C(O)C(O)=C2 |

| InChI Key | IBRKLUSXDYATLG-UHFFFAOYSA-N |

The molecular structure of salsolinol features an asymmetric center at the first position, resulting in two enantiomers: (R)-salsolinol and (S)-salsolinol .

Enantiomeric Forms

The enantiomeric forms of salsolinol exhibit different prevalence in human biological systems:

-

(R)-salsolinol is predominant in urine from healthy volunteers

-

Only the (R)-enantiomers of salsolinol and N-methylated salsolinol have been detected in the human brain, cerebrospinal fluid (CSF), and intraventricular fluid (IVF)

-

The (S)-enantiomer has been reported to function as a human urinary metabolite

Biosynthesis and Metabolism

Enzymatic Synthesis

In the mammalian brain, salsolinol is enzymatically synthesized by salsolinol synthase through the condensation of dopamine and acetaldehyde . This biosynthetic pathway has been a subject of extensive research, with significant breakthroughs in understanding the enzyme responsible.

A groundbreaking study published in 2018 reported the successful isolation and identification of salsolinol synthase from rat brain . The enzyme was purified through a systematic procedure involving acid precipitation, ultrafiltration, and hydrophilic interaction chromatography .

Salsolinol Synthase Characteristics

The salsolinol synthase enzyme has the following properties:

| Characteristic | Description |

|---|---|

| Molecular Weight | 8622.29 Da |

| Amino Acid Composition | 77 amino acids (MQIFVKTLTG KTITLEVEPS DTIKNVKAKI QDKEGIPPDQ QRLIFAGKQL EDGRTLSDYN IQKKSTLHLV LRLRVDY) |

| Structural Classification | Ubiquitin-like protein with a difference of four amino acids |

| Function | Catalyzes the enantio-selective synthesis of (R)-salsolinol and 1-carboxyl-(R)-salsolinol from dopamine with acetaldehyde or pyruvic acid |

Homology analysis revealed that the enzyme is a ubiquitin-like protein, with a difference of four amino acids, suggesting it is a novel protein . When overexpressed in eukaryotic cells, the production of salsolinol was significantly increased compared to control, confirming the catalytic function of this enzyme .

Further Metabolism

The metabolism of salsolinol involves several enzymatic processes:

-

N-methylation of (R)-salsolinol into N-methylsalsolinol (NMSal) is catalyzed by two N-methyltransferases with different optimum pH levels (pH 7.0 and 8.4)

-

NM(R)Salsolinol is enzymatically oxidized into 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+) by an oxidase sensitive to semicarbaside

Distribution in Biological Systems

Tissue Distribution

Salsolinol has been detected in various biological matrices in humans:

-

Uniformly distributed among brain regions (R-salsolinol)

-

Present in urine, especially in Parkinsonian patients administered with L-DOPA

-

Found in cerebrospinal fluid (CSF)

Regional Brain Distribution

The distribution of salsolinol and its derivatives in the brain shows regional specificity:

-

NM(R)Salsolinol and its precursor, dopamine, occur selectively in the nigro-striatum

-

(R)Salsolinol distributes uniformly among brain regions

-

This differential distribution may have implications for understanding the selective vulnerability of dopaminergic neurons in the substantia nigra in Parkinson's disease

Pharmacological and Toxicological Effects

Biphasic Effects

One of the most intriguing aspects of salsolinol is its concentration-dependent biphasic effects on neuronal cells:

| Concentration | Effect |

|---|---|

| Lower (50-100 μM) | Neuroprotective activity |

| Higher (500 μM) | Neurotoxic effect |

At lower concentrations (50 and 100 μM), salsolinol demonstrates distinct neuroprotective activity, whereas at higher concentrations (500 μM), it causes neurotoxic effects .

Neuroprotective Effects

Studies have shown that salsolinol in concentrations of 50 and 100 μM can significantly antagonize the pro-apoptotic and neurotoxic effects caused by 1 mM glutamate . The neuroprotective effects include:

-

Diminishing the number of bright fragmented nuclei with condensed chromatin

-

Increasing cell survival in hippocampal cultures

-

Inhibiting glutamate-induced loss of membrane mitochondrial potential (at 50 μM)

Neurotoxic Effects

At high concentrations (500 μM), salsolinol exhibits several neurotoxic effects:

-

Enhances glutamate excitotoxicity

-

Increases the production of reactive oxygen species (ROS)

-

Significantly decreases glutathione (GSH) levels and cell viability in SH-SY5Y cells

-

Decreases intracellular ATP levels

Role in Neurological Disorders

Alcohol Addiction

Salsolinol has also been linked to alcohol addiction, although the precise mechanisms remain under investigation . The compound's presence in alcoholic beverages and its potential formation following alcohol consumption may contribute to its role in addiction processes, but more research is needed to establish clear causative relationships.

Protective Mechanisms Against Salsolinol Toxicity

Research has identified potential protective mechanisms against salsolinol-induced neurotoxicity:

-

N-acetylcysteine completely prevented salsolinol-induced depletion in cell viability in SH-SY5Y cells

-

Metallothionein (MT) overexpression protected dopaminergic neurons against salsolinol-induced neurotoxicity

-

The protective effect of MT likely involves inhibition of oxidative stress and apoptotic pathways, including caspase-3 activation

These findings suggest possible therapeutic strategies for mitigating the neurotoxic effects of salsolinol in conditions like Parkinson's disease.

Research Methods and Techniques

The study of salsolinol has employed various scientific methodologies:

Isolation and Purification

Researchers have developed systematic procedures for isolating salsolinol synthase, involving:

Analytical Techniques

Several analytical techniques have been employed to study salsolinol:

-

MALDI-TOF MS for determining molecular weight

-

Homology analysis for protein characterization

-

Cellular overexpression systems to confirm enzymatic function

Future Research Directions

The current body of knowledge on salsolinol points to several important areas for future research:

-

Further exploration of the dichotomous neuroprotective and neurotoxic properties

-

Investigation of potential therapeutic applications of low-dose salsolinol

-

Development of strategies to mitigate salsolinol toxicity in neurodegenerative disorders

-

Exploring the prognostic value of salsolinol synthase in Parkinson's disease

-

Understanding the precise role of salsolinol in alcohol addiction mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume